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Compound of Interest

Compound Name: Mezilamine

Cat. No.: B1676547 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of

Mesalamine, also known as 5-aminosalicylic acid (5-ASA). Given the likely misspelling in the

topic "Mezilamine," this document focuses on the well-researched compound Mesalamine, a

cornerstone in the treatment of inflammatory bowel disease (IBD), including ulcerative colitis

and Crohn's disease.[1][2][3]

Introduction to Mesalamine and its Mechanism of
Action
Mesalamine is an anti-inflammatory agent structurally related to salicylates.[1] Its therapeutic

efficacy is primarily localized to the colonic mucosa, where it modulates key inflammatory

pathways.[4] The exact mechanism of action is multifaceted and not entirely elucidated, but it is

understood to involve the following key targets:

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways: Mesalamine is

known to inhibit the synthesis of pro-inflammatory prostaglandins and leukotrienes by

targeting the COX and LOX enzymes.[3][5]

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: A crucial transcription factor in the

inflammatory response, NF-κB's activation is modulated by Mesalamine, leading to a

downstream reduction in the expression of inflammatory cytokines.[4]
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Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ): Mesalamine is a

known agonist of PPAR-γ, a nuclear receptor with anti-inflammatory properties in the gut.[3]

Modulation of p21-Activated Kinase 1 (PAK1): Recent studies have shown that Mesalamine

can influence cell adhesion processes through the inhibition of PAK1.

Structural-Activity Relationship of Mesalamine and
its Derivatives
The core structure of Mesalamine, 5-aminosalicylic acid, consists of a salicylic acid backbone

with an amino group at the 5-position. While comprehensive SAR studies with extensive tables

of IC50 values for a wide range of derivatives are not readily available in a single source,

several key structural modifications have been explored to enhance its therapeutic profile,

primarily by improving its delivery to the colon and, in some cases, its intrinsic activity.

Prodrugs and Colon-Targeted Delivery
A significant area of Mesalamine's SAR is the development of prodrugs that prevent premature

absorption in the upper gastrointestinal tract. These prodrugs are typically designed to be

cleaved by bacterial enzymes in the colon, releasing the active 5-ASA.

Derivative Type Linkage Example
Activation
Mechanism

Azo Prodrugs Azo bond

Sulfasalazine,

Olsalazine,

Balsalazide

Cleavage by bacterial

azoreductases in the

colon

Amide Prodrugs Amide bond 5-Aminosalicyl-glycine
Hydrolysis by colonic

microflora

Modifications to the Core Structure
Studies on derivatives with modifications to the core 5-ASA structure have provided some

insights into the SAR, although quantitative data is sparse.
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Isatin-Mesalamine Conjugates: Conjugation of Mesalamine with isatin derivatives has been

explored to create hybrid molecules with potentially enhanced anti-inflammatory and

antioxidant activities.[6]

Azo-linked Benzoxazole Derivative: A mutual prodrug linking 5-ASA with a benzoxazole

acetic acid derivative (an NSAID analog) has been synthesized and shown to be as effective

as 5-ASA in animal models of colitis.[7]

Amide-linked Alanine Derivative (5-ASA-ALA): This prodrug has demonstrated desirable

colon-targeting properties and therapeutic effects in experimental colitis.[8]

The following table summarizes the binding energy of a Mesalamine-coumarin derivative

against several inflammatory targets, as determined by molecular docking studies.[9]

Compound Target Binding Energy (kcal/mol)

Mesalamine (MS) COX-2 -

Mesalamine-Coumarin (MS-

CU)
COX-2 -10.4

Mesalamine (MS) MMP-9 -

Mesalamine-Coumarin (MS-

CU)
MMP-9 -9.2

Mesalamine (MS) TNF-α -

Mesalamine-Coumarin (MS-

CU)
TNF-α -8.4

Mesalamine (MS) MPO -

Mesalamine-Coumarin (MS-

CU)
MPO -9.5

Note: Specific binding energy for the parent Mesalamine was not provided in the source.

Key Signaling Pathways Modulated by Mesalamine
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The anti-inflammatory effects of Mesalamine are mediated through its interaction with several

key signaling pathways.
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Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of

Mesalamine's structural-activity relationship.

Synthesis of Mesalamine Derivatives
4.1.1. General Procedure for Azo Prodrug Synthesis (e.g., 5-[4-(benzoxazol-2-yl-5-acetic

acid)phenylazo]-2-hydroxybenzoic acid)[7]

Diazotization: Suspend the hydrochloride salt of the carrier amine (e.g., 4-

aminophenylbenzoxazole-5-acetic acid) in 6 N HCl and cool to 0°C.

Add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the

temperature between 0-5°C.

Coupling: In a separate flask, dissolve salicylic acid in a 25% NaOH solution.

Add the diazonium salt solution dropwise to the salicylic acid solution, keeping the

temperature between 0-5°C and the pH above 8.0.

Stir the mixture at 0-5°C for 30 minutes, then adjust the pH to approximately 7.0 and filter.

Purification: Dissolve the collected solid in a boiling 5% NaOH solution, filter, and adjust the

filtrate to pH 2.0.

Cool the solution to precipitate the product, which is then collected by filtration.

4.1.2. General Procedure for Amide Prodrug Synthesis (e.g., 5-ASA-ALA)[8]

Activation of Carboxylic Acid: Dissolve 5-nitrosalicylic acid (5-NSA) in anhydrous ethyl

acetate.

Add N,N'-dicyclohexylcarbodiimide (DCC) dropwise with stirring at 0°C for 2 hours.

Amide Bond Formation: Add the amino acid methyl ester (e.g., alanine methyl ester) to the

mixture and stir at room temperature for 10 hours.
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Filter the reaction mixture and extract the filtrate with a saturated sodium bicarbonate

solution.

Reduction of Nitro Group: Reduce the nitro group of the resulting intermediate using

hydrogen gas and a palladium on carbon (Pd/C) catalyst.

Hydrolysis of Ester: Hydrolyze the methyl ester using sodium hydroxide to yield the final 5-

ASA-amino acid conjugate.

In Vitro Biological Assays
4.2.1. Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol is a representative method for determining the IC50 of compounds against COX-1

and COX-2.

Reagent Preparation: Prepare COX assay buffer, a stock solution of the test compound in

DMSO, and serial dilutions of the test compound.

Assay Setup: In a 96-well white opaque microplate, add the assay buffer, heme, and either

COX-1 or COX-2 enzyme to the appropriate wells.

Inhibitor Addition: Add the test compound dilutions or vehicle control (DMSO) to the wells.

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor

binding.

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

Measurement: Measure the fluorescence in a kinetic mode at Ex/Em = 535/587 nm for a set

period (e.g., 2 minutes) at 37°C.

Data Analysis: Calculate the rate of reaction from the linear phase of the kinetic read.

Determine the percentage of inhibition for each concentration of the test compound and

calculate the IC50 value by fitting the data to a dose-response curve.[10]

4.2.2. NF-κB Reporter Gene Assay
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This assay quantifies the inhibition of NF-κB transcriptional activity.

Cell Seeding: Seed HEK293 cells stably expressing an NF-κB luciferase reporter construct

into a 96-well white opaque plate and incubate overnight.

Compound Treatment: Treat the cells with serial dilutions of the test compound for 1 hour.

Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α, for 6 hours. Include

unstimulated and vehicle-treated controls.

Cell Lysis: Lyse the cells using a suitable lysis buffer.

Luminescence Measurement: Add a luciferase assay reagent to the cell lysate and

immediately measure the luminescence using a plate-reading luminometer.

Data Analysis: Normalize the luminescence readings to a control and calculate the

percentage of inhibition for each concentration of the test compound. Determine the IC50

value by plotting the percent inhibition against the log of the inhibitor concentration.[11][12]

4.2.3. PPAR-γ Transcription Factor Activity Assay (ELISA-based)

This assay measures the activation of PPAR-γ.

Sample Preparation: Prepare nuclear extracts from cells treated with the test compound.

Binding Reaction: Add the nuclear extracts to a 96-well plate pre-coated with a specific

double-stranded DNA sequence containing the peroxisome proliferator response element

(PPRE). Incubate to allow active PPAR-γ to bind to the PPRE.

Primary Antibody Incubation: Add a primary antibody specific to PPAR-γ to each well and

incubate.

Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-

conjugated secondary antibody.

Colorimetric Detection: Wash the plate and add a TMB substrate solution. Stop the reaction

with a stop solution.
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Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The absorbance is directly proportional to the amount of activated PPAR-γ.

Compare the absorbance of treated samples to untreated controls to determine the extent of

activation.[13][14][15][16][17]

Conclusion
The structural-activity relationship of Mesalamine is intrinsically linked to its multi-targeted

mechanism of action and the chemical strategies employed to ensure its targeted delivery to

the colon. While the core 5-ASA structure is essential for its anti-inflammatory effects,

modifications, particularly in the form of prodrugs, have been crucial in optimizing its

therapeutic efficacy. Future research into novel derivatives that not only enhance colon-specific

delivery but also potentiate the activity at its molecular targets could lead to the development of

more effective treatments for inflammatory bowel disease.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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